molecular formula C11H12N2O3 B12815295 Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B12815295
M. Wt: 220.22 g/mol
InChI Key: HGDYONGBMAZAHS-UHFFFAOYSA-N
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Description

Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is an organic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an ethyl ester and a methoxy group attached. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of ethanol with benzyl magnesium bromide to obtain ethanol magnesium bromide, which is then reacted with 2-methoxyethyl acetate to form the corresponding carboxylic acid ethyl ester product . Another method involves the acetyl methoxylation reaction, where specific steps include reacting ethanol with benzyl magnesium bromide followed by 2-methoxyethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
  • Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
  • Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Uniqueness

Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-13-9(8)5-4-6-10(13)15-2/h4-7H,3H2,1-2H3

InChI Key

HGDYONGBMAZAHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2N=C1)OC

Origin of Product

United States

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